![molecular formula C22H35N3O5Si B13744979 Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 282089-75-2](/img/structure/B13744979.png)
Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- is a complex organic compound with the molecular formula C22H35N3O5Si and a molecular weight of 449.6159 g/mol . This compound is known for its unique structure, which includes an isocyanate group, a cyclohexyl ring, a phenyl group, and a trimethoxysilylpropyl group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 3-(isocyanatomethyl)cyclohexylmethylamine with N-phenyl-N-[3-(trimethoxysilyl)propyl]urea under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Corresponding oxidized urea derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties allow it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or thiols, forming stable covalent bonds. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)ethyl]-
- Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)butyl]-
Uniqueness
Compared to similar compounds, Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- stands out due to its specific combination of functional groups. The presence of the trimethoxysilylpropyl group enhances its reactivity and allows for the formation of strong bonds with various substrates, making it more versatile in applications .
Properties
CAS No. |
282089-75-2 |
|---|---|
Molecular Formula |
C22H35N3O5Si |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
3-[[3-(isocyanatomethyl)cyclohexyl]methyl]-1-phenyl-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C22H35N3O5Si/c1-28-31(29-2,30-3)14-8-13-25(21-11-5-4-6-12-21)22(27)24-17-20-10-7-9-19(15-20)16-23-18-26/h4-6,11-12,19-20H,7-10,13-17H2,1-3H3,(H,24,27) |
InChI Key |
PVBMYCWKNJZKIG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C(=O)NCC2CCCC(C2)CN=C=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


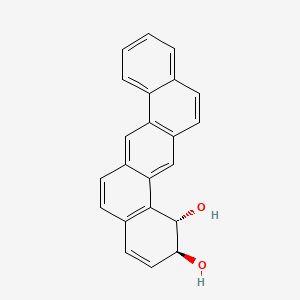
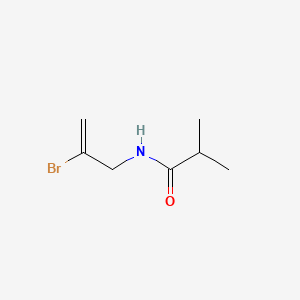
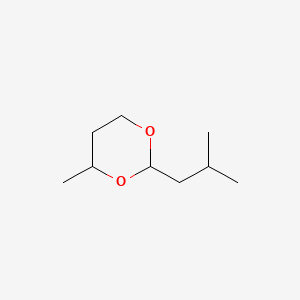
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
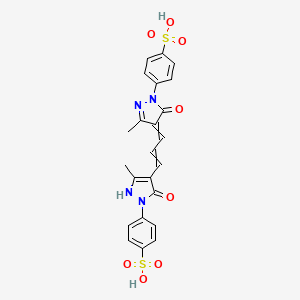
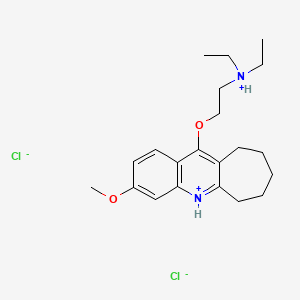

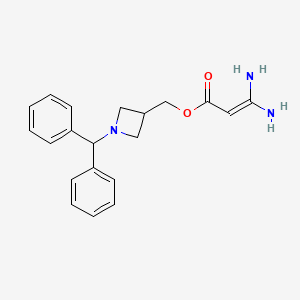
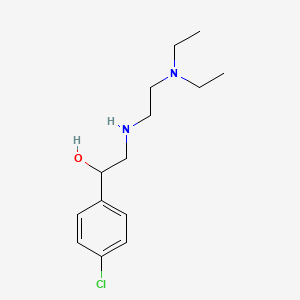

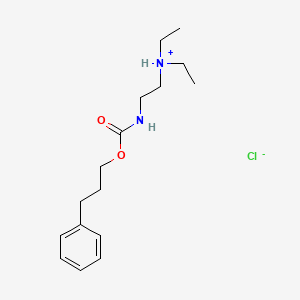

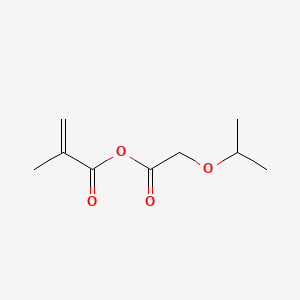
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
